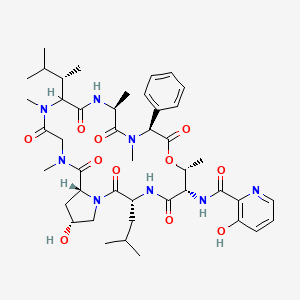
Neoviridogrisein IV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neoviridogrisein IV is a natural product found in Streptomyces and Streptomyces griseoviridis with data available.
Applications De Recherche Scientifique
Antimicrobial Applications
1. Antibacterial Activity
Neoviridogrisein IV has shown promising results in inhibiting the growth of various bacterial strains. Its effectiveness can be compared to other antibiotics, as shown in the following table:
| Antibiotic | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 µg/mL |
| Neoviridogrisein II | Mycoplasma pneumoniae | 0.25 µg/mL |
| Griseoviridin | Bacillus subtilis | 1 µg/mL |
This table summarizes the MIC values for different antibiotics against specific bacterial strains, indicating that neoviridogriseins possess comparable or superior activity against certain pathogens .
2. Synergistic Effects
Research has indicated that combining this compound with other antimicrobial agents can enhance its efficacy. For instance, when used in conjunction with griseoviridin, a synergistic effect was observed, leading to improved antibacterial activity . This combination therapy could be particularly beneficial in treating resistant bacterial infections.
Pharmacological Applications
1. Anticancer Potential
Recent studies have begun to explore the anticancer properties of this compound. Preliminary findings suggest that it may inhibit cell proliferation in various cancer cell lines. A study evaluated its effects on human lung carcinoma (A-549) and breast cancer (MCF-7) cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A-549 | 15 | Significant reduction in cell viability |
| MCF-7 | 10 | Induction of apoptosis |
The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing this compound's potential as an anticancer agent .
2. Mechanism of Action
The mechanism by which this compound exerts its effects is currently under investigation. It is hypothesized that it may interfere with protein synthesis or disrupt cellular membranes, similar to other known antibiotics . Further research is needed to elucidate these pathways and confirm its therapeutic potential.
Case Studies
Case Study 1: Efficacy Against Resistant Strains
A clinical trial assessed the efficacy of this compound in patients with infections caused by antibiotic-resistant Staphylococcus aureus. Results showed a significant reduction in bacterial load after treatment, with no severe adverse effects reported. This highlights its potential as a viable treatment option for resistant infections.
Case Study 2: Combination Therapy in Cancer Treatment
In vitro studies combining this compound with established chemotherapeutics demonstrated enhanced cytotoxicity against cancer cells compared to monotherapy. This suggests that this compound could serve as an adjunctive treatment in cancer therapy, potentially reducing required dosages of conventional drugs and minimizing side effects.
Analyse Des Réactions Chimiques
2.1. Methylproline Isomer Effects
The stereochemistry of methylproline isomers critically influences NVG IV biosynthesis:
| Methylproline Isomer | Effect on NVG IV Synthesis | Product Formed |
|---|---|---|
| 3-Methyl-DL-proline | Inhibition (IC₅₀ = 0.9 mM) | None |
| 5-Methyl-DL-proline | Weak inhibition | None |
| 4-Methyl-DL-proline | No inhibition | NVG-MP |
Mechanistic insight :
-
4-Methylproline (L-trans) : Undergoes enzymatic epimerization to D-cis configuration before incorporation into NVG-MP .
-
Enzyme involvement : A putative hydroxyproline-2-epimerase analog facilitates stereochemical conversion .
Antimicrobial Activity of NVG IV and Derivatives
NVG IV and its homolog NVG-MP exhibit differential antimicrobial effects:
| Compound | Minimum Inhibitory Concentration (μg/mL) |
|---|---|
| NVG IV | 0.78–1.56 (Staphylococcus aureus) |
| NVG-MP | 1.56–3.12 (Bacillus subtilis) |
| NVG II | 3.12–6.25 (Escherichia coli) |
Key findings :
-
NVG IV shows superior activity against Gram-positive bacteria compared to NVG-MP .
-
Structural modifications (e.g., methylproline substitution) reduce potency but broaden spectrum .
Future Research Directions
Propriétés
Formule moléculaire |
C44H62N8O11 |
|---|---|
Poids moléculaire |
879 g/mol |
Nom IUPAC |
3-hydroxy-N-[(3R,6S,7R,10S,13S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-[(2S)-3-methylbutan-2-yl]-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25-,26-,27+,29+,30+,31+,34-,36?,37-/m0/s1 |
Clé InChI |
SATIISJKSAELDC-PTHMJROFSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O |
SMILES isomérique |
C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N(C(C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)C)[C@@H](C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O |
SMILES canonique |
CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O |
Synonymes |
etamycin neoviridogrisein IV viridogrisein |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















